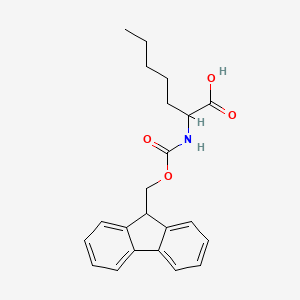

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Description

BenchChem offers high-quality 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic Acid

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

Non-proteinogenic amino acids (npAAs) represent a crucial class of molecules that are expanding the chemical space available for the development of novel therapeutics.[1] Unlike their 20 proteinogenic counterparts, npAAs offer a vast diversity of side-chain functionalities, stereochemistries, and conformational constraints. This structural uniqueness allows for the fine-tuning of peptide and small molecule drug candidates to enhance their efficacy, improve metabolic stability, and overcome drug resistance.[1] 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, an Fmoc-protected derivative of 2-aminoheptanoic acid, is a valuable building block in this context, particularly in solid-phase peptide synthesis (SPPS). The lipophilic heptyl side chain can impart unique properties to peptides, influencing their binding affinity, membrane permeability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of a robust and well-established synthetic route to this important npAA, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the title compound is most effectively approached in a two-stage process. The first stage involves the synthesis of the free amino acid, 2-aminoheptanoic acid, from readily available starting materials. The second stage is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for use in Fmoc-based SPPS.

For the synthesis of 2-aminoheptanoic acid, several methods are available, including the Strecker synthesis, reductive amination of α-keto acids, and the amination of α-halo acids.[2][3][4] This guide will focus on the Strecker synthesis , a classic and reliable method for the preparation of α-amino acids from aldehydes.[5] The subsequent Fmoc protection will be achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a widely used reagent that offers high yields and minimizes the formation of side products.[6]

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step sequence, starting from heptanal and culminating in the desired Fmoc-protected amino acid.

Caption: Overall synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of 2-Aminoheptanoic Acid via the Strecker Synthesis

The Strecker synthesis is a powerful one-pot, three-component reaction that converts an aldehyde into an α-amino acid.[5][7][8] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid.

Reaction Mechanism

The mechanism of the Strecker synthesis involves two key stages:

-

Formation of the α-aminonitrile: Heptanal reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form 2-aminoheptanenitrile.[6][7]

-

Hydrolysis of the nitrile: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to a carboxylic acid, yielding 2-aminoheptanoic acid.[6][8]

Caption: Mechanism of the Strecker synthesis for 2-aminoheptanoic acid.

Experimental Protocol

Materials:

-

Heptanal

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reactants: To the cooled solution, add heptanal (1.0 equivalent) followed by a solution of potassium cyanide (1.05 equivalents) in water, added dropwise. Caution: The addition of cyanide will generate hydrogen cyanide gas. Ensure adequate ventilation and handle with extreme care.

-

Reaction: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: After the reaction is complete, transfer the mixture to a larger flask and add concentrated hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the nitrile.

-

Isolation and Purification: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude amino acid. Filter the solid, wash with cold water, and then with diethyl ether. The crude 2-aminoheptanoic acid can be further purified by recrystallization from a water/ethanol mixture.

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | White crystalline solid |

| Melting Point | ~280 °C (decomposes) |

Part 2: Fmoc Protection of 2-Aminoheptanoic Acid

The protection of the α-amino group with the Fmoc moiety is a critical step to prepare the amino acid for use in peptide synthesis. The use of Fmoc-OSu is preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-aminoheptanoic acid on the carbonyl carbon of Fmoc-OSu. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Caption: Mechanism of Fmoc protection of 2-aminoheptanoic acid using Fmoc-OSu.

Experimental Protocol

Materials:

-

2-Aminoheptanoic acid

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

10% Aqueous sodium carbonate solution (Na₂CO₃)

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature. Allow the reaction to proceed overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. Extract the precipitated product with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-2-aminoheptanoic acid can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a pure, white solid.

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | White crystalline solid |

| Purity (by HPLC) | >98% |

Conclusion and Future Perspectives

This guide has outlined a reliable and scalable two-step synthesis for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid. The presented protocols, based on the well-established Strecker synthesis and a robust Fmoc-protection strategy, provide a clear pathway for researchers to access this valuable non-proteinogenic amino acid. The incorporation of such npAAs into peptide-based drug candidates continues to be a promising strategy for overcoming the limitations of traditional peptide therapeutics. As the field of peptide drug discovery advances, the demand for a diverse array of synthetically accessible npAAs will undoubtedly grow, further emphasizing the importance of robust and efficient synthetic methodologies like the one detailed herein.

References

- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08).

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.

- Fmoc - Lokey Lab Protocols. (2017-03-17).

- Strecker Synthesis - Organic Chemistry Portal.

- Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. CK-12 Foundation.

- Strecker amino acid synthesis - Wikipedia.

- 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem.

- 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- 26.3: Synthesis of Amino Acids - Chemistry LibreTexts. (2024-09-30).

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. | CK-12 Foundation [ck12.org]

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-aminoheptanoic Acid

Introduction: The Strategic Advantage of a Flexible Linker in Peptide and PROTAC Synthesis

Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) is a synthetic amino acid derivative that has become an invaluable tool for researchers and drug development professionals.[1][2] Its defining features are a seven-carbon aliphatic chain that provides significant flexibility and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amine terminus, which is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] The bifunctional nature of this molecule, with a terminal carboxylic acid and a protected primary amine, makes it a versatile building block for a variety of applications.[2]

In the realm of peptide synthesis, the incorporation of Fmoc-7-aminoheptanoic acid allows for the introduction of a flexible spacer, which can be crucial for modulating the biological activity and conformational properties of peptides.[1] Beyond traditional peptide chemistry, this compound has gained significant traction as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[3][4] In PROTACs, the aliphatic chain of Fmoc-7-aminoheptanoic acid serves to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-7-aminoheptanoic acid, supported by detailed, field-proven experimental protocols for their determination. This information is intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-7-aminoheptanoic acid is paramount for its successful application in synthesis and purification. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2][5] |

| Molecular Weight | 367.44 g/mol | [1][5] |

| Appearance | White powder | [1] |

| Melting Point | 152-157 °C | [1] |

| pKa (Carboxylic Acid) | ~4.77 (Predicted) | [6] |

| Solubility | ||

| Water | Slightly soluble | [4][7] |

| DMF (N,N-Dimethylformamide) | Soluble (often used as a solvent in SPPS) | [8][9] |

| NMP (N-Methyl-2-pyrrolidone) | Soluble (often used as a solvent in SPPS) | [8][9] |

| DCM (Dichloromethane) | Limited solubility | [8][9] |

| UV Absorbance Maxima (of dibenzofulvene-piperidine adduct) | 289.8 nm and 301.0 nm | [10][11] |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Fmoc-7-aminoheptanoic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of pKa by Potentiometric Titration

The pKa of the carboxylic acid moiety is a critical parameter that influences its reactivity and solubility in different pH environments. Potentiometric titration is a robust method for its determination.[12][13][14]

Causality Behind Experimental Choices: This method is chosen for its precision in tracking pH changes upon the addition of a titrant, allowing for the accurate determination of the acid dissociation constant. The use of a standardized base ensures the accuracy of the titration, and the generation of a titration curve provides a clear visual representation of the equivalence point and pKa.

Protocol:

-

Sample Preparation: Accurately weigh approximately 50-100 mg of Fmoc-7-aminoheptanoic acid and dissolve it in a suitable solvent mixture, such as 50% ethanol in water, to a final volume of 50 mL in a beaker. The use of a co-solvent is necessary due to the limited water solubility of the compound.

-

pH Meter Calibration: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.

-

Initial pH Adjustment: Place a magnetic stir bar in the beaker and begin stirring. If necessary, adjust the initial pH of the solution to below 2.0 with a small amount of standardized 0.1 M HCl to ensure the carboxylic acid is fully protonated.

-

Titration: Begin the titration by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution from a burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.[13]

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Quantitative Solubility Determination by the Shake-Flask Method

Determining the quantitative solubility of Fmoc-7-aminoheptanoic acid in key solvents like DMF and NMP is crucial for preparing stock solutions and optimizing reaction conditions in peptide synthesis. The shake-flask method followed by HPLC quantification is a reliable approach.[15]

Causality Behind Experimental Choices: This method ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a true measure of solubility. HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration determination even at low solubility levels.

Protocol:

-

Sample Preparation: Add an excess amount of Fmoc-7-aminoheptanoic acid to a series of vials, each containing a known volume of the solvent to be tested (e.g., DMF, NMP, DCM).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial.

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-7-aminoheptanoic acid of known concentrations in the respective solvent.

-

Inject the standard solutions and the filtered sample solution into an HPLC system equipped with a C18 column and a UV detector.

-

Monitor the absorbance at a wavelength where the Fmoc group absorbs, typically around 265 nm.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of Fmoc-7-aminoheptanoic acid in the filtered sample solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for quantitative solubility determination.

UV-Vis Spectrophotometry for Quantification

While the intact Fmoc-7-aminoheptanoic acid has a characteristic UV spectrum, a common and highly practical application of UV-Vis spectrophotometry in the context of this compound is for the quantification of the Fmoc group after its cleavage. This is a standard method for determining the loading of the first amino acid onto a solid-phase resin.[16][17]

Causality Behind Experimental Choices: The Fmoc deprotection process with piperidine yields a stable dibenzofulvene-piperidine adduct that has a strong and distinct UV absorbance.[10][11] This allows for highly sensitive and accurate quantification using Beer-Lambert's law.

Protocol:

-

Sample Preparation (for resin loading determination):

-

Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-7-aminoheptanoyl-resin into a vial.

-

Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution to cleave the Fmoc group.

-

Allow the reaction to proceed for 30 minutes with occasional agitation.

-

-

Dilution: Dilute a precise aliquot of the supernatant with a suitable solvent (e.g., ethanol or DMF) to bring the absorbance within the linear range of the spectrophotometer.

-

Spectrophotometric Measurement:

-

Calculation: Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for the adduct at 301.0 nm, ε ≈ 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration. From the concentration, the loading of the amino acid on the resin can be calculated.

Diagram of UV-Vis Quantification Workflow:

Caption: Workflow for UV-Vis quantification of Fmoc group.

NMR Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Fmoc-7-aminoheptanoic acid and assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[18]

Causality Behind Experimental Choices: NMR is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The choice of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.

Protocol:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of Fmoc-7-aminoheptanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[18][19]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[18][19]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[20]

-

-

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For unambiguous signal assignment, 2D NMR experiments such as COSY and HSQC can be performed.[18]

-

-

Data Processing and Analysis:

-

Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.[18]

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[18]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

-

Assign the signals in both spectra to the corresponding atoms in the Fmoc-7-aminoheptanoic acid molecule.

-

Diagram of NMR Analysis Workflow:

Caption: Workflow for NMR characterization.

Conclusion

Fmoc-7-aminoheptanoic acid is a cornerstone building block in modern peptide and PROTAC synthesis, offering a unique combination of a base-labile protecting group and a flexible aliphatic linker. A comprehensive understanding of its physicochemical properties is not merely academic but a practical necessity for optimizing synthetic protocols, ensuring high purity and yield, and ultimately, advancing drug discovery and development efforts. The data and experimental methodologies presented in this guide provide a robust framework for researchers and scientists to confidently and effectively utilize Fmoc-7-aminoheptanoic acid in their work.

References

- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). Benchchem.

- Fmoc Assay. Thermo Fisher Scientific.

- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (2025). Benchchem.

- Fmoc-7-amino-heptanoic acid, 127582-76-7. BroadPharm.

- Fmoc Test Protocols and Methods.

- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (2025). Benchchem.

- Application Notes and Protocols for 19F NMR Peptide Studies Using Fmoc-Phe(4-F). (2025). Benchchem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Fmoc-7-amino-heptanoic acid, 127582-76-7. BroadPharm.

- An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride. (2025). Benchchem.

- Substitution determination of Fmoc‐substituted resins at different wavelengths. (2017). Journal of Peptide Science.

- UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.

- NMR Sample Preparation: The Complete Guide.

- NMR sample prepar

- NMR Sample Preparation.

- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020). MOST Wiedzy.

- Solvents for Solid Phase Peptide Synthesis.

- Fmoc-7-aminoheptanoic acid. Chem-Impex.

- CAS 127582-76-7: Fmoc-7-amino-heptanoic acid. CymitQuimica.

- Solubility of Fmoc protected amino acids used in Project C.

- Fmoc-7-aminoheptanoic acid | CAS 127582-76-7. Santa Cruz Biotechnology.

- FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7. ChemicalBook.

- 7-Aminoheptanoic acid CAS#: 929-17-9. ChemicalBook.

- Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. NIH.

- Experiment 1 (Titration of Amino Acids)

- Potentiometric titr

- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

- Titer determin

- Supplementary Inform

- The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St.

- 7-(Fmoc-amino)heptanoic acid, 95%. Fisher Scientific.

- Fmoc-7-aminoheptanoic acid. Bachem Products.

- FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7. ChemicalBook.

- How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing).

- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 127582-76-7: Fmoc-7-amino-heptanoic acid | CymitQuimica [cymitquimica.com]

- 3. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]

- 4. FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7 [chemicalbook.com]

- 7. 7-(Fmoc-amino)heptanoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

- 14. Potentiometric titration [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. organomation.com [organomation.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-7-aminoheptanoic Acid (CAS 127582-76-7): A Versatile Linker in Advanced Bioconjugate and Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid (Fmoc-7-Ahp-OH), a bifunctional building block pivotal to advancements in peptide chemistry, bioconjugation, and the development of complex therapeutics. We will move beyond simple procedural descriptions to explore the causal relationships behind its application, ensuring a thorough understanding of its utility and strategic implementation in the laboratory.

Foundational Understanding: The Molecular Mandate of Fmoc-7-aminoheptanoic Acid

Fmoc-7-aminoheptanoic acid is a synthetic, non-proteinogenic amino acid derivative.[1] Its structure is defined by three key components:

-

A terminal carboxylic acid group, which provides a reactive handle for amide bond formation.

-

A terminal primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group .[1][2]

-

A seven-carbon aliphatic chain (heptanoyl group) that separates these two functional ends.

This trifecta of features makes it an invaluable tool. The Fmoc group provides orthogonal protection essential for stepwise synthesis, while the carboxylic acid allows for covalent linkage.[1][2][3] The core utility, however, lies in the seven-carbon spacer, which introduces a defined, flexible, and hydrophobic linker into target molecules.[4] This spatial separation is critical for preserving the biological activity of conjugated moieties, such as proteins or small-molecule drugs, by mitigating steric hindrance.[5]

Physicochemical Properties & Specifications

A clear understanding of the physical and chemical properties is paramount for successful experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source(s) |

| CAS Number | 127582-76-7 | [1][2][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][2][6] |

| Molecular Weight | 367.42 - 367.45 g/mol | [2][6][7] |

| Appearance | White powder / solid | [2][8] |

| Purity | ≥95% - ≥98% (HPLC) | [2][6][9] |

| Melting Point | 152-157 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in DMF, DCM | [8][9] |

| Storage | 0-8°C, Sealed in dry conditions | [2][8][9] |

Core Application: A Spacer in Solid-Phase Peptide Synthesis (SPPS)

The predominant application of Fmoc-7-aminoheptanoic acid is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][10] SPPS is the method of choice for synthesizing peptides due to its efficiency, amenability to automation, and the use of milder reaction conditions compared to older Boc/Benzyl approaches.[3][11]

The causality for using an Fmoc-protected amino acid lies in its "orthogonality." The Fmoc group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).[3][] This allows for the sequential addition of amino acids without disturbing the acid-labile side-chain protecting groups or the resin linkage.[3]

Fmoc-7-aminoheptanoic acid is incorporated not for its biological side-chain (as it has none) but for its function as a linker. Its integration can:

-

Introduce Flexibility: The alkyl chain allows for greater conformational freedom in the peptide backbone.[4]

-

Provide Spatial Separation: It can distance a reporter group (like a fluorophore), a large biomolecule, or another peptide domain from the primary sequence, ensuring each component retains its function.[5]

-

Modify Pharmacokinetic Properties: Increasing the lipophilicity of a peptide can influence its membrane permeability and in vivo half-life.[13]

Workflow: Incorporation of Fmoc-7-aminoheptanoic Acid via SPPS

The following diagram illustrates the logical flow for incorporating Fmoc-7-aminoheptanoic acid into a growing peptide chain anchored to a solid support resin.

Experimental Protocol: Manual SPPS Incorporation

This protocol outlines the single coupling cycle for adding Fmoc-7-aminoheptanoic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with free N-terminus (e.g., Rink Amide resin).

-

Fmoc-7-aminoheptanoic acid.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

Methodology:

-

Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 30 minutes. If continuing a synthesis, proceed from the last deprotection and wash step. Ensure the resin is thoroughly washed with DMF (3x).

-

Fmoc Deprotection (if applicable):

-

Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF.

-

Agitate for 3 minutes, drain.

-

Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[14]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

-

Activation of Fmoc-7-aminoheptanoic acid:

-

In a separate vessel, dissolve Fmoc-7-aminoheptanoic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.

-

Allow the solution to pre-activate for 5-10 minutes. The causality here is the formation of a highly reactive acyl-uronium ester, which is susceptible to nucleophilic attack by the peptide's free amine.

-

-

Coupling Reaction:

-

Add the activated linker solution to the drained peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[15]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

The Chemical Engine: Understanding Fmoc Deprotection

The strategic advantage of Fmoc chemistry hinges on its unique, base-catalyzed deprotection mechanism. This is not a simple hydrolysis but a β-elimination reaction.

Mechanism:

-

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[16]

-

This generates a carbanion, which is stabilized by the aromatic system.

-

The system undergoes β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3][16]

-

The excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct. This scavenging step is critical; it prevents DBF from participating in side reactions with the newly liberated amine.[3][16]

Advanced Applications in Targeted Therapeutics

Beyond SPPS, Fmoc-7-aminoheptanoic acid is a cornerstone linker for constructing sophisticated drug delivery systems.[2][4][10]

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells.[17][18] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[19]

The 7-aminoheptanoic acid moiety can be a key part of this linker system. Its defined length and flexibility help ensure that:

-

The payload does not interfere with the antibody's ability to bind its target antigen.

-

The ADC remains stable in systemic circulation, preventing premature release of the toxic drug.[19]

-

Once internalized by the cancer cell, the linker can be cleaved by lysosomal enzymes to release the payload.[17]

PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[20] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the target's ubiquitination and subsequent destruction by the proteasome.[21]

The linker connecting the target-binding ligand and the E3-binding ligand is paramount. Alkyl chains, such as the heptanoic acid backbone, are frequently used as PROTAC linkers.[22][] The length and conformational flexibility of the linker are not arbitrary; they are fine-tuned to achieve the optimal geometry for the formation of a productive ternary complex.[21] An improperly sized linker can prevent the complex from forming, rendering the PROTAC ineffective.[21]

Quality Control: Analytical Characterization

Ensuring the purity and identity of Fmoc-7-aminoheptanoic acid and the peptides synthesized with it is a non-negotiable aspect of scientific integrity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Workflow: Purity Analysis by HPLC

Conclusion: A Versatile and Indispensable Tool

Fmoc-7-aminoheptanoic acid, CAS 127582-76-7, is far more than a simple protected amino acid. It is a strategic molecular tool that provides researchers with precise control over the spatial and physicochemical properties of peptides and complex bioconjugates.[4] Its utility in SPPS is well-established, but its role as a flexible, hydrophobic linker is driving innovation in advanced therapeutic modalities like ADCs and PROTACs.[2][4][10][22] A thorough understanding of its properties, the causality behind its reaction mechanisms, and its diverse applications empowers scientists to design and execute more effective and sophisticated experiments in the pursuit of novel diagnostics and therapeutics.

References

-

Fmoc-7-amino-heptanoic acid. (n.d.). Immunomart. Retrieved January 19, 2026, from [Link]

-

Unlock the Power of 7-Aminoheptanoic Acid: Your Guide to Synthesis and Applications. (n.d.). Acme Organics. Retrieved January 19, 2026, from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watasen. Retrieved January 19, 2026, from [Link]

-

Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5). Oreate AI. Retrieved January 19, 2026, from [Link]

-

FMOC-7-AMINO-HEPTANOIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 19, 2026, from [Link]

-

Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022, April 13). Bio-Synthesis. Retrieved January 19, 2026, from [Link]

-

Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

Fmoc-2-aminoheptanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Amino acid and peptide bioconjugates. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

The Importance of Fmoc Protected Amino Acids in Pharmaceutical Research. (2025, November 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org. Retrieved January 19, 2026, from [Link]

-

(PDF) Production of Site-Specific Antibody-Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

Sources

- 1. CAS 127582-76-7: Fmoc-7-amino-heptanoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]

- 6. scbt.com [scbt.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. FMOC-7-AMINO-HEPTANOIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 7-(Fmoc-amino)heptanoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. jk-sci.com [jk-sci.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. biosynth.com [biosynth.com]

- 14. escholarship.org [escholarship.org]

- 15. chempep.com [chempep.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fmoc-7-amino-heptanoic acid - Immunomart [immunomart.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Solubility of Fmoc-7-aminoheptanoic Acid in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid (Fmoc-7-aminoheptanoic acid). As a critical building block in solid-phase peptide synthesis (SPPS), particularly as a linker or spacer, its solubility profile dictates the efficiency of coupling reactions and the overall success of peptide and conjugate synthesis. This document synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior in common organic solvents. Given the scarcity of published quantitative data, a detailed, self-validating experimental protocol for determining solubility is provided, empowering researchers to generate empirical data tailored to their specific laboratory conditions.

Introduction: The Pivotal Role of Fmoc-7-aminoheptanoic Acid

N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid, often abbreviated as Fmoc-7-Ahp-OH, is a bifunctional molecule of significant interest in synthetic chemistry.[1][2] It comprises a seven-carbon aliphatic chain, which imparts hydrophobicity and acts as a flexible spacer, terminated by a carboxylic acid and an Fmoc-protected primary amine.[1][3] This unique structure makes it an invaluable tool in several applications:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a non-natural amino acid or a linker to introduce spacing between a peptide sequence and a solid support or another conjugated molecule.[2]

-

Drug Development: Its role as a linker is crucial in the design of peptide-based drugs and Antibody-Drug Conjugates (ADCs).[2]

-

PROTACs: The molecule is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]

The success of these synthetic applications is fundamentally dependent on the efficient dissolution of Fmoc-7-aminoheptanoic acid in the reaction solvent. Inadequate solubility can lead to slow or incomplete coupling reactions, reduced yield, and the generation of deletion impurities, which are often difficult to separate from the target product. Therefore, a thorough understanding of its solubility is not merely academic but a critical prerequisite for process optimization and achieving high-purity products.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of Fmoc-7-aminoheptanoic acid is governed by a balance of intermolecular forces between the solute and the solvent. Its molecular structure presents three distinct regions that influence its solubility profile:

-

The Fmoc Group: This large, aromatic, and highly nonpolar moiety dominates the molecule's character. It is prone to π-π stacking interactions, which can lead to aggregation and reduced solubility, particularly in less effective solvents.[4][5] However, its hydrophobicity also confers solubility in many organic solvents.[6]

-

The Aliphatic Chain: The seven-carbon chain (-C₆H₁₂-) is flexible and hydrophobic, further contributing to the molecule's affinity for nonpolar environments.[1]

-

The Carboxylic Acid Group: The terminal -COOH group is polar and capable of acting as a hydrogen bond donor and acceptor. This provides a site for interaction with polar solvents.

The interplay of these features means that the ideal solvent must effectively solvate both the large nonpolar Fmoc group and the polar carboxylic acid terminus. Polar aprotic solvents are generally the most effective for this class of compounds.[1][6]

Solvent Selection Rationale

-

Polar Aprotic Solvents (DMF, NMP, DMSO): These are the most common and effective solvents for SPPS.[1][7] Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to disrupt the intermolecular forces of the solute and effectively solvate the entire molecule. N-Methyl-2-pyrrolidone (NMP) is often considered to have a higher solvating power than N,N-Dimethylformamide (DMF), especially for hydrophobic molecules.[4][7] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids and can be used to prepare concentrated stock solutions.[4][6]

-

Chlorinated Solvents (DCM): Dichloromethane is less polar than DMF or NMP and is generally a poor solvent for Fmoc-amino acids.[7][8] Its use is more common in Boc-based SPPS.

-

Ethereal Solvents (THF): Tetrahydrofuran has lower solvating power for Fmoc-amino acids compared to DMF or NMP but has found use in some "green" SPPS protocols.[7]

-

Protic Solvents (Methanol): Alcohols like methanol can interact with the carboxylic acid group but are generally less effective at solvating the large Fmoc group, leading to limited solubility.

The logical relationship governing solvent choice is illustrated in the diagram below.

Caption: Solvent selection logic for Fmoc-7-aminoheptanoic acid.

Qualitative and Quantitative Solubility Data

As repeatedly noted in the literature, a comprehensive, single tabular source of quantitative solubility data for the majority of Fmoc-amino acids is not publicly available.[4][8] Solubility is highly dependent on factors like solvent purity, temperature, and the specific crystalline form of the solute, making empirical determination essential.[8]

Based on general principles and available qualitative information, the expected solubility of Fmoc-7-aminoheptanoic acid is summarized in the table below. One source notes it is "Slightly soluble in water".[3][9]

| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Practical Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; should readily dissolve the compound. Purity is critical, as degraded DMF contains dimethylamine, which can cause premature Fmoc deprotection.[7] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High to Very High | Possesses a higher solvating power than DMF, especially for hydrophobic compounds, making it an excellent choice.[4][7] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Very High | An excellent solvent for Fmoc-amino acids, often used to create concentrated stock solutions for sparingly soluble compounds.[4][6] |

| Dichloromethane | DCM | Chlorinated | Low to Limited | Generally a poor solvent for Fmoc-amino acids.[7][8] May be used in solvent mixtures but is unlikely to be effective alone. |

| Tetrahydrofuran | THF | Ethereal | Limited | Lower solvating power than DMF or NMP.[7] May require heating or sonication to achieve useful concentrations. |

| Methanol | MeOH | Polar Protic | Low | The protic nature is less effective at solvating the nonpolar Fmoc group. |

| Water | H₂O | Polar Protic | Very Low | The large hydrophobic regions of the molecule lead to poor aqueous solubility.[3][9] |

Experimental Protocol for Solubility Determination

To address the lack of published data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of Fmoc-7-aminoheptanoic acid. The method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

Fmoc-7-aminoheptanoic acid (≥98% purity)

-

Anhydrous, high-purity organic solvents (DMF, NMP, DMSO, etc.)

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer and ultrasonic bath

-

Thermostatic orbital shaker

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

Calibrated micropipettes

-

HPLC system with a UV detector and a C18 reversed-phase column

Experimental Workflow

The workflow for determining solubility is depicted below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of HPLC Calibration Curve:

-

Accurately prepare a stock solution of Fmoc-7-aminoheptanoic acid (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or the solvent being tested).

-

Perform a serial dilution to create a series of at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Inject each standard into the HPLC system and record the peak area at the detection wavelength for the Fmoc group (typically ~265 nm or 301 nm).[6]

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

-

Preparation of Saturated Solution:

-

To a 2 mL glass vial, add a known volume of the test solvent (e.g., 1.0 mL).

-

Add an excess amount of Fmoc-7-aminoheptanoic acid (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Cap the vial tightly, vortex for 30 seconds, and briefly sonicate to break up any clumps.

-

-

Equilibration:

-

Place the vials on a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is fully saturated.[6]

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the clear supernatant using a micropipette. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean vial. Causality: This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with the test solvent to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the standards.

-

Using the peak area from the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility in mg/mL or molarity.

-

-

Trustworthiness and Self-Validation:

-

Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

-

Run a time-course experiment (e.g., sampling at 4, 8, 16, and 24 hours) for one solvent to validate that 24 hours is sufficient to reach equilibrium.

-

Conclusion and Field-Proven Insights

While a universally applicable table of quantitative solubility for Fmoc-7-aminoheptanoic acid remains elusive, a deep understanding of its physicochemical properties provides an authoritative framework for solvent selection. The molecule's dual hydrophobic and polar character necessitates the use of polar aprotic solvents like DMF, NMP, and DMSO for effective dissolution. Due to its significant hydrophobic nature from the C7 alkyl chain and the Fmoc group, NMP and DMSO are predicted to be superior solvents to the more commonly used DMF.

For any critical application, particularly in process development or scale-up, empirical determination of solubility is non-negotiable. The detailed HPLC-based protocol provided herein offers a reliable and self-validating system for generating this crucial data. By investing the effort to quantify solubility under specific laboratory conditions, researchers can mitigate risks of incomplete reactions, optimize reagent concentrations, and ultimately ensure the robust and efficient synthesis of their target molecules.

References

- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- CymitQuimica. (n.d.). CAS 127582-76-7: Fmoc-7-amino-heptanoic acid.

- ChemicalBook. (2023). FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- ChemicalBook. (n.d.). FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7.

- Chem-Impex. (n.d.). Fmoc-7-aminoheptanoic acid.

- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7 [chemicalbook.com]

An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

Introduction: The Cornerstone of Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of biological and chemical sciences, enabling the routine construction of peptides for therapeutic, diagnostic, and basic research applications.[1][2] At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3] Its strategic use for the temporary protection of the α-amino group of amino acids is the defining feature of what is known as Fmoc-SPPS.

This guide provides an in-depth technical examination of the Fmoc group's central role, detailing the underlying chemical principles, field-proven experimental protocols, and critical considerations for researchers, scientists, and drug development professionals. We will explore not just the "how" but the fundamental "why" behind the choices that ensure the successful synthesis of high-purity peptides.

The Chemical Foundation of the Fmoc Group

The efficacy of the Fmoc strategy is rooted in its unique chemical properties, which allow for a robust and highly selective synthesis process.

Structure and the Principle of Orthogonality

The Fmoc group is a base-labile protecting group. This means it is stable under the acidic conditions used to cleave the final peptide from the resin and remove permanent, acid-labile side-chain protecting groups.[3] This chemical distinction is known as orthogonality , a core principle in multi-step chemical synthesis.[] It allows for the selective deprotection of the N-terminus to permit chain elongation without disturbing the protecting groups on reactive amino acid side chains.[5][6] This orthogonality is the primary advantage of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded levels of acid treatment for both temporary and permanent deprotection steps, risking side-chain deprotection during each cycle.[5][7]

The Base-Labile Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[3] The process is typically carried out using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The piperidine base abstracts the acidic proton from the C9-position of the fluorenyl ring system.[10][11]

-

β-Elimination: This abstraction initiates a cascade that leads to the elimination of a dibenzofulvene (DBF) molecule and the release of the free N-terminal amine as a carbamic acid, which quickly decarboxylates.[3]

The liberated DBF is a reactive electrophile that is immediately trapped by the excess piperidine in the solution, forming a stable adduct.[8][10] This prevents DBF from participating in unwanted side reactions with the newly deprotected amine.

Caption: Mechanism of Fmoc deprotection by piperidine.[3]

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support.[3] Each cycle consists of three fundamental stages: deprotection, coupling, and washing.

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.[3]

Detailed Experimental Protocol: A Single Fmoc-SPPS Cycle

This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

-

Action: Place the Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a suitable reaction vessel.

-

Procedure: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes.[9] This is critical for ensuring reagent accessibility to the reactive sites within the polymer matrix.[2] After swelling, drain the solvent.

2. Fmoc Deprotection:

-

Reagent: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add the deprotection solution to the swelled resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes.[9] Two shorter treatments are often more effective than a single long one.

-

-

Causality: The basic piperidine solution cleaves the N-terminal Fmoc group, exposing a primary or secondary amine for the next coupling step.[3]

3. Washing:

-

Reagent: DMF.

-

Procedure: Wash the resin thoroughly (5-7 times) with DMF to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Causality: Inadequate washing is a common cause of synthesis failure. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

4. Amino Acid Activation and Coupling:

-

Reagents:

-

Fmoc-amino acid (3-5 equivalents relative to resin loading).

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents).

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA) (6-10 equivalents).

-

Solvent (DMF).

-

-

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This is the "activation" step, where a reactive ester of the amino acid is formed.[12]

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activation mixture to the washed, deprotected resin.

-

Agitate the reaction for 45-120 minutes at room temperature.

-

-

Causality: The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide chain to form a new peptide bond. Using excess reagents drives the reaction to completion.[2]

5. Post-Coupling Wash:

-

Reagent: DMF.

-

Procedure: Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF to remove excess reagents and byproducts.

6. Monitoring for Completion (Self-Validating Step):

-

Action: Before proceeding to the next cycle, it is crucial to confirm the completion of the coupling reaction. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[13]

-

Protocol (Kaiser Test):

-

Interpretation:

-

Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine), which gives a weak reddish-brown color.[14][15] The Chloranil or Isatin test should be used in this case.[15]

Field-Proven Insights and Critical Choices

A successful peptide synthesis relies on informed decisions regarding reagents and conditions, particularly when dealing with "difficult" sequences prone to aggregation or steric hindrance.[16]

Choice of Coupling Reagents

The activation of the carboxylic acid is a critical step that influences coupling efficiency and the risk of racemization. While many reagents exist, they generally fall into two popular classes: aminium/uronium salts and carbodiimides.[12]

| Reagent Class | Examples | Mechanism & Key Insights |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | These are the most common and efficient activators for Fmoc-SPPS.[17] They react with the Fmoc-amino acid to form a highly reactive OBt or OAt active ester. HATU is generally considered more reactive than HBTU and is preferred for sterically hindered amino acids.[17][18] COMU is a third-generation reagent with high efficiency and improved safety and solubility profiles.[17][19] These reagents require a non-nucleophilic base like DIPEA for activation. |

| Carbodiimides | DIC, DCC | Diisopropylcarbodiimide (DIC) is often used in combination with an additive like OxymaPure or HOBt.[12] This combination minimizes a key side reaction: racemization.[17] The DIC/OxymaPure combination is highly effective and is a global standard for automated microwave-assisted SPPS.[19] |

Managing Side Reactions

The mild, basic conditions of Fmoc deprotection, while advantageous, can promote specific side reactions.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to this side reaction.[20] The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide. This imide can then reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine to form a piperidide adduct.[16][20] This can be minimized by using specialized protecting groups on the Asp side chain or by adding HOBt to the deprotection solution.[16]

-

Diketopiperazine Formation: At the dipeptide stage, especially when Proline is the second residue, the N-terminal amine can attack the C-terminal ester bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[16] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[16]

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the final step is to cleave it from the solid support and remove all the permanent side-chain protecting groups. In Fmoc-SPPS, this is typically achieved with a single treatment of strong acid, most commonly Trifluoroacetic Acid (TFA).[21]

During this process, the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved, generating highly reactive carbocations.[22] These cations can alkylate sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine. To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used to trap these reactive species.[23]

Common Cleavage Cocktails:

| Cocktail Name | Composition (TFA:Scavengers) | Target Residues & Rationale |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose "odorless" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger.[24] |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic, robust cocktail for complex peptides, especially those with Arg(Pmc/Mtr) or Cys.[22] Thioanisole and ethanedithiol (EDT) are soft nucleophiles that protect sulfur-containing residues.[23] |

| TFA/TIS/Water | (95:2.5:2.5) | A very common and effective mixture for peptides lacking highly sensitive residues like Trp, Met, or Cys, especially when modern protecting groups like Trp(Boc) and Arg(Pbf) are used.[21] |

General Protocol for Cleavage:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry it.

-

Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[21]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether to remove residual scavengers.

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is far more than a simple chemical moiety; it is the linchpin of the most widely practiced strategy for peptide synthesis.[5] Its base lability provides a mild and orthogonal deprotection condition that is compatible with a vast array of acid-labile side-chain protecting groups, enabling the synthesis of complex and modified peptides that were once intractable.[][25] Understanding the chemical principles behind its function, the rationale for each step in the synthesis cycle, and the potential pitfalls allows researchers to harness the full power of Fmoc-SPPS, moving from routine synthesis to the confident creation of novel and challenging peptide targets.

References

-

Wikipedia, Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

-

GenScript, Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

Angewandte Chemie International Edition, Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

-

Total Synthesis, Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

-

Springer Nature Experiments, Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

YouTube, Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available at: [Link]

-

UCI Department of Chemistry, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

PubMed, Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

Semantic Scholar, Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]

-

Molecular Biotechnology, Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

-

AAPPTec, Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

-

Acta farmacéutica bonaerense, Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

-

Molecules, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

-

AAPPTec, Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

ResearchGate, Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Available at: [Link]

-

Organic Letters, Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Available at: [Link]

-

AAPPTec, Coupling Reagents. Available at: [Link]

-

AAPPTec, Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

- Google Patents, US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis.

-

Springer Nature Experiments, Methods for Removing the Fmoc Group. Available at: [Link]

-

Springer Nature Experiments, Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

Journal of Peptide Science, Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

-

Organic Process Research & Development, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

-

Chemical Reviews, Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

-

Thieme, Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. Available at: [Link]

-

AAPPTec, Peptide Synthesis - FAQ. Available at: [Link]

-

Biotage, Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]

-

AAPPTec, Cleavage Cocktails; Reagent B. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. bachem.com [bachem.com]

- 13. chempep.com [chempep.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. biotage.com [biotage.com]

- 24. peptide.com [peptide.com]

- 25. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Canonical 20: A Technical Guide to Non-Natural Amino Acids in Drug Discovery

Foreword: Expanding the Chemical Alphabet of Life

For decades, the central dogma of molecular biology has been defined by a 20-amino acid alphabet, the fundamental building blocks of proteins. This canonical set has given rise to the incredible diversity of life we see today. However, the relentless pursuit of more effective, selective, and safer therapeutics has driven a paradigm shift in drug discovery.[1] We are no longer confined to nature's palette. The strategic incorporation of non-natural amino acids (nnAAs), also known as non-proteinogenic or unnatural amino acids (UAAs), into peptides and proteins offers an unprecedented level of molecular control, unlocking a vast chemical space for therapeutic innovation.[1][2]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not merely list facts but will delve into the causality behind experimental choices, providing a robust framework for understanding and applying nnAA technology. We will explore the synthesis of these unique building blocks, the elegant methodologies for their site-specific incorporation into proteins, and their transformative applications in modern drug discovery.

The Rationale for Non-Natural Amino Acids: Overcoming Nature's Limitations

While the 20 canonical amino acids are versatile, they present inherent limitations for therapeutic development. Peptides and proteins composed solely of natural amino acids often suffer from poor metabolic stability, limited bioavailability, and a restricted range of chemical functionalities.[][4] Non-natural amino acids provide a powerful toolkit to address these challenges directly.[][5][6]

By introducing novel side chains and backbone modifications, nnAAs can impart a range of desirable properties:

-

Enhanced Stability: Incorporation of nnAAs, such as D-amino acids or those with sterically hindered side chains, can confer resistance to enzymatic degradation by proteases, significantly extending the in vivo half-life of peptide-based drugs.[1][7]

-

Improved Potency and Selectivity: The unique chemical functionalities of nnAAs allow for the precise tailoring of a drug candidate's interaction with its biological target, leading to enhanced binding affinity and selectivity.[1][][8]

-

Novel Functionalities: nnAAs can introduce bioorthogonal handles for site-specific conjugation, fluorescent probes for imaging, or photocrosslinkers to study protein-protein interactions.[2][]

-

Conformational Constraint: The incorporation of cyclic or sterically demanding nnAAs can lock a peptide into a specific bioactive conformation, improving its receptor binding and reducing off-target effects.[10]

The impact of nnAAs is not merely theoretical; numerous clinically approved drugs, such as methyldopa, baclofen, and bortezomib, leverage their unique properties to achieve therapeutic efficacy.[1][11][12][13]

The Chemist's Toolkit: Synthesizing Non-Natural Amino Acids

The journey of harnessing nnAAs begins with their synthesis. The methods employed are diverse, ranging from classical organic chemistry to sophisticated biocatalytic approaches.

Chemical Synthesis: Precision and Diversity

Chemical synthesis offers the greatest flexibility in designing and producing a virtually limitless array of nnAAs.[2][] Common strategies include:

-

Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to produce enantiomerically pure nnAAs, which is crucial for their biological activity.[]

-

Modifications of Natural Amino Acids: The side chains of the 20 canonical amino acids can be chemically altered to introduce new functionalities.[1]

-

Novel Synthetic Methodologies: Recent advances, such as nickel-mediated and Negishi cross-coupling reactions, have expanded the toolbox for creating complex nnAAs.

While powerful, chemical synthesis can be complex and costly, particularly for large-scale production.[][4]

Biosynthesis: Nature's Ingenuity

Harnessing the power of enzymes offers a greener and often more efficient route to certain nnAAs.[2] Key biosynthetic methods include:

-

Enzymatic Kinetic Resolution: Enzymes like acylases and lipases can selectively modify one enantiomer of a racemic mixture, allowing for the separation of the desired chiral nnAA.[2]

-

Metabolic Engineering: By manipulating metabolic pathways in microorganisms, it is possible to direct the synthesis of specific nnAAs.[2]

The choice between chemical and biological synthesis depends on the desired nnAA's structure, the required scale, and cost considerations.

Weaving the New Alphabet: Methods for Incorporating nnAAs into Peptides and Proteins

Once synthesized, the next critical step is the incorporation of nnAAs into a peptide or protein sequence. Two primary strategies dominate this field: chemical synthesis and genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the cornerstone technique for the chemical synthesis of peptides containing nnAAs.[14][15] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[14][15]

Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing a Non-Natural Amino Acid (Fmoc/tBu Strategy)

-

Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14] b. Drain the DMF.[14]

-

Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[14] b. Agitate the mixture for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[14] c. Drain the piperidine solution and wash the resin thoroughly with DMF.

-